molecular formula C19H25N3O4 B2885917 Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-12-3

Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2885917
CAS No.: 857494-12-3
M. Wt: 359.426
InChI Key: RXCXMELTUHRXKP-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a piperazine derivative featuring a pyrrolidin-2,5-dione (succinimide) ring substituted at the 3-position with a 2,4-dimethylphenyl group. The piperazine moiety is further functionalized with an ethyl carboxylate ester at the 1-position.

Key structural attributes include:

  • Ethyl carboxylate group: Modulates solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-26-19(25)21-9-7-20(8-10-21)16-12-17(23)22(18(16)24)15-6-5-13(2)11-14(15)3/h5-6,11,16H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCXMELTUHRXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following chemical formula: C19H25N3O4C_{19}H_{25}N_{3}O_{4} and a molecular weight of approximately 359.426 g/mol. Its structure includes:

  • A piperazine ring
  • A pyrrolidinone moiety
  • A 2,4-dimethylphenyl group

This unique combination of functional groups is believed to contribute to its biological properties.

IUPAC Name

The IUPAC name for this compound is:
This compound .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites on these targets, modulating their activity and influencing several biochemical pathways.

Pharmacological Applications

Research indicates that this compound may have potential applications in:

  • Neurological Disorders : It is being investigated as a candidate for treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that it may have therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights differences in biological activity:

Compound NameBiological ActivityBinding AffinityNotes
This compoundModerate antitumor and anti-inflammatoryHighUnique piperazine structure
Ethyl 4-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylateAntidepressant effectsModerateAcetamidophenyl group enhances CNS activity
Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylateAntioxidant propertiesLowLess effective in receptor binding

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrrolidinone Core : Cyclization of appropriate amino acids or derivatives under acidic conditions.
  • Introduction of Dimethylphenyl Group : Acylation using acetic anhydride.
  • Piperazine Ring Formation : Reaction of ethylenediamine with dihaloalkanes under reflux conditions.

These synthetic pathways are crucial for producing compounds with desired biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the aryl substituent on the pyrrolidinone ring and modifications to the piperazine-carboxylate backbone.

Substituent Effects on Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituent on Pyrrolidinone Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2,4-Dimethylphenyl C19H25N3O4* ~359.36 High lipophilicity due to methyl groups
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Fluorophenyl C17H20FN3O4 353.36 Electron-withdrawing fluorine enhances polarity
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2-Butoxyphenyl C21H29N3O5 403.48 Increased solubility from alkoxy chain
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate 3-(Trifluoromethyl)pyridin-2-yl C13H14F3N3O2 301.27 Pyridine ring introduces aromatic π-stacking potential

*Calculated based on structural analogy to .

Key Observations :

  • Lipophilicity : The 2,4-dimethylphenyl group (target compound) increases hydrophobicity compared to fluorinated or alkoxy-substituted analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Steric Considerations : The 2-butoxyphenyl group () adds steric bulk, which could hinder binding to compact active sites .

Hypothesized SAR for the Target Compound :

  • The 2,4-dimethylphenyl group may favor interactions with hydrophobic enzyme pockets.
  • The ethyl carboxylate could serve as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues.

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